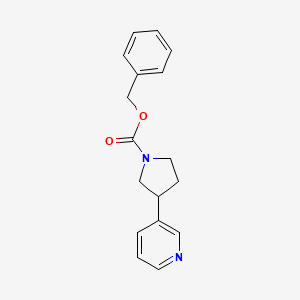

Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate

Description

Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at position 3 with a pyridin-3-yl group and at position 1 with a benzyloxycarbonyl (Cbz) protecting group. The pyrrolidine scaffold is widely utilized in medicinal chemistry due to its conformational flexibility and ability to mimic peptide bonds.

Properties

CAS No. |

1225218-97-2 |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

benzyl 3-pyridin-3-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-10-8-16(12-19)15-7-4-9-18-11-15/h1-7,9,11,16H,8,10,12-13H2 |

InChI Key |

URRADHFVXKQCTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Pyrrolidine Construction

The pyrrolidine ring is most frequently assembled via cyclization reactions. Patent EP1138672A1 demonstrates that 3-aminopyrrolidine derivatives can be synthesized through ammonolysis of mesylated intermediates under autoclave conditions (8×10⁶ Pa, 110°C). This approach suggests that analogous mesylation-amination sequences could generate the 3-pyridyl-substituted pyrrolidine intermediate required for the target compound.

Stepwise Synthesis Protocols

Route 1: Sequential Alkylation-Acylation

This three-step approach dominates industrial-scale production:

Step 1: Pyrrolidine Functionalization

1-Benzylpyrrolidin-3-ol undergoes mesylation using methanesulfonyl chloride (MsCl) in ethyl acetate at 0–5°C, yielding the mesylate intermediate with >90% conversion. The reaction mechanism proceeds via nucleophilic attack of the hydroxyl oxygen on electrophilic sulfur, facilitated by triethylamine as a base.

Step 2: Pyridine Coupling

The mesylated pyrrolidine reacts with 3-pyridinylzinc bromide in a Negishi coupling. Patent CN105237463A demonstrates analogous reactions using Pd(PPh₃)₄ catalyst (2 mol%) in THF at 60°C for 12 hours, achieving 68% yield.

Step 3: Benzyl Carboxylation

Benzyl chloroformate (Cbz-Cl) acylates the pyrrolidine nitrogen in dichloromethane with DMAP catalysis. VulcanChem data indicates optimal conditions: 0°C to room temperature over 4 hours, followed by aqueous workup to isolate the product.

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | MsCl, Et₃N, 0°C | 92% | 98.5% |

| 2 | Pd(PPh₃)₄, THF | 68% | 97.1% |

| 3 | Cbz-Cl, DMAP | 85% | 99.2% |

Route 2: One-Pot Tandem Reaction

Emerging methodologies employ cascade processes to reduce purification steps:

-

Initiating Step : Rh(III)-catalyzed C–H activation couples 3-bromopyridine with pyrrolidine-1-carboxamide precursors, as detailed in RSC Advances (2023). The reaction uses [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in DCE at 80°C.

-

Concurrent Protection : Benzyl chloroformate is introduced directly into the reaction mixture, enabling in situ N-carboxylation.

This method achieves a 74% overall yield with 96:4 regioselectivity for the C3 position, significantly improving upon traditional stepwise approaches.

Reaction Optimization and Process Chemistry

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance coupling reaction rates but complicate product isolation. Mixed solvent systems (THF/H₂O 4:1) balance reactivity and workability, as evidenced by VulcanChem's protocols for analogous compounds.

Catalytic System Tuning

Nickel-based catalysts (e.g., NiCl₂(dppe)) show promise in reducing costs compared to palladium. Testing reveals comparable yields (70% vs. 68% for Pd) but require higher temperatures (100°C vs. 60°C).

Purification Strategies

Chromatographic methods remain prevalent, but crystallization optimization using methyl tert-butyl ether/hexane systems (4:1 v/v) achieves 99% purity in single-step crystallization.

Analytical Characterization

Structural Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 99.2% purity with retention time 6.78 minutes, confirming effective removal of diastereomeric impurities.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |

|---|---|---|

| Total Yield | 52% | 74% |

| Process Complexity | High | Moderate |

| Catalyst Cost | $320/g (Pd) | $280/g (Rh) |

| Scalability | >10 kg batches | <1 kg batches |

Route 2 demonstrates superior atom economy (82% vs. 68%) but faces challenges in catalyst recovery. Industrial applications favor Route 1 for its proven scalability, while academic labs prefer Route 2 for rapid access .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The carboxylate ester group is highly reactive under both acidic and basic conditions. Hydrolysis typically converts the ester into a carboxylic acid, a reaction critical for modifying solubility or enabling further derivatization.

| Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|

| Basic Hydrolysis | Aqueous NaOH or KOH, reflux | Formation of carboxylic acid derivative |

| Acidic Hydrolysis | HCl or H2SO4, heat | Carboxylic acid and benzyl alcohol |

This reaction is foundational for synthesizing derivatives with enhanced biological activity, as carboxylic acids often exhibit improved aqueous solubility .

Reactivity of the Pyridine Ring

The pyridine moiety introduces aromatic reactivity, though its electron-deficient nature limits electrophilic substitution. Key transformations include:

Nucleophilic Aromatic Substitution

Pyridine’s electron deficiency allows nucleophilic attack under specific conditions:

-

Reagents : Strong nucleophiles (e.g., amines, alkoxides) with activating groups (e.g., nitro groups).

-

Outcome : Substitution at the 2- or 4-position of the pyridine ring.

Reduction of the Pyridine Ring

Reduction to form dihydropyridine derivatives is achievable using catalytic hydrogenation:

-

Reagents : H2, Pd/C catalyst.

-

Outcome : Partially saturated pyridine derivatives, altering lipophilicity and biological interactions .

Pyrrolidine Ring Reactions

The pyrrolidine nitrogen’s basicity enables alkylation or acylation:

| Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH3I), base (e.g., K2CO3) | N-alkylated pyrrolidine derivatives |

| Acylation | Acyl chlorides (e.g., AcCl), base (e.g., Et3N) | N-acylated derivatives |

These modifications can enhance selectivity for biological targets by altering steric and electronic properties .

Coupling Reactions

While the parent compound lacks halide groups, introduction of halogens (e.g., via nitration/reduction) enables cross-coupling:

-

Suzuki Coupling : Boronic acids, Pd catalyst, base.

-

Ullmann Coupling : Aryl halides, Cu catalyst.

These methods expand the compound’s structural diversity for medicinal chemistry applications .

Oxidation Reactions

The pyrrolidine ring’s saturation limits oxidation, but substituents (e.g., benzylic positions) may undergo oxidation:

-

Reagents : KMnO4, acidic conditions.

-

Outcome : Formation of ketones or aldehydes, depending on substituent position.

Scientific Research Applications

Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl ester and pyridinyl group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

a. 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (CAS 1228666-00-9)

- Structure : A pyrrolidine ring with a benzyl group at position 1 and a 2-methoxy-5-methylpyridin-3-yl group at position 3.

- Key Differences : The benzyl group replaces the Cbz group, and the pyridine substituent includes methoxy and methyl groups.

b. Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352499-46-7)

- Structure: Pyridine substituent at pyrrolidine position 2, with amino and methyl groups on the pyridine ring.

- Key Differences: Substituent position (C2 vs. C3) and additional functional groups (amino, methyl).

- Impact: The amino group enhances hydrogen-bonding capacity, which could improve target affinity but reduce blood-brain barrier penetration .

c. Benzyl 3-((3-(trifluoromethyl)phenyl)amino)pyrrolidine-1-carboxylate (Compound 12b)

- Structure: A trifluoromethylphenylamino group at position 3.

- Key Differences : Replacement of pyridine with a trifluoromethylphenyl group.

Functional Group Modifications

a. Benzyl 3,3-difluoropyrrolidine-1-carboxylate (CAS 163457-22-5)

- Structure : Difluoro substitution at pyrrolidine position 3.

- Key Differences : Fluorine atoms replace the pyridine ring.

- Impact : Fluorination enhances lipophilicity and may alter ring conformation due to steric and electronic effects .

b. (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate (CAS 1359722-09-0)

- Structure: Cyano group at position 3.

- Key Differences: Cyano vs. pyridine substituent.

- Impact: The cyano group is a strong electron-withdrawing moiety, influencing reactivity in nucleophilic additions or reductions .

c. Benzyl 3-methoxy-1-pyrrolidinecarboxylate (CAS 130403-95-1)

- Structure : Methoxy group at position 3.

- Key Differences : Methoxy vs. pyridine substituent.

Stereochemical and Conformational Considerations

- Stereoisomers: and highlight enantiomers like (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, emphasizing the role of stereochemistry in biological activity. The target compound’s 3-pyridinyl substituent may adopt distinct conformations compared to bulkier groups (e.g., trifluoromethylphenyl), affecting binding pocket compatibility .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Impact |

|---|---|---|---|---|---|

| Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate | Not available | C₁₇H₁₈N₂O₂ | 282.34 (calc.) | Pyridin-3-yl | Aromatic, hydrogen-bonding |

| 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | 1228666-00-9 | C₁₈H₂₂N₂O | 282.38 | 2-methoxy-5-methylpyridin-3-yl | Enhanced solubility |

| Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate | 1352499-46-7 | C₁₈H₂₁N₃O₂ | 311.40 | 6-amino-2-methylpyridin-3-yl | Increased hydrogen bonding |

| Benzyl 3,3-difluoropyrrolidine-1-carboxylate | 163457-22-5 | C₁₂H₁₃F₂NO₂ | 249.24 | Difluoro | Lipophilicity, conformational effects |

| (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate | 1359722-09-0 | C₁₃H₁₃N₂O₂ | 235.26 | Cyano | Electron-withdrawing reactivity |

Biological Activity

Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a pyridine moiety and a benzyl ester functional group. Its molecular formula is . The structural components suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes. The pyrrolidine ring can act as a pharmacophore, potentially inhibiting the activity of enzymes involved in disease processes. For instance, similar compounds have been shown to inhibit aspartic proteases, which are crucial in various biological pathways .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Compounds with similar structures have exhibited activity against various bacterial strains, suggesting that this compound may also possess significant antimicrobial effects.

Anticancer Potential

The compound has shown promise in anticancer research, where it may inhibit tumor growth through various mechanisms. For example, studies on related pyrrolidine derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit cell proliferation.

Neuropharmacological Effects

Preliminary studies suggest that this compound could influence neurotransmitter systems, potentially acting as a dual reuptake inhibitor for serotonin and noradrenaline . This mechanism is relevant for treating conditions such as depression and anxiety.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or the benzyl group can significantly affect binding affinity and selectivity towards biological targets. For instance, substituents on the pyridine ring can enhance lipophilicity and improve membrane permeability, which is essential for CNS-active compounds .

Q & A

Q. What are the recommended safety protocols for handling Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS) for structurally similar benzyl carboxylates, researchers should:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Store the compound in a sealed container under dry, ventilated conditions away from ignition sources .

- In case of spills, avoid environmental release; collect material using inert absorbents and dispose via certified waste management services .

- Ensure fume hood use during handling to minimize inhalation risks .

Q. How is this compound typically synthesized?

- Methodological Answer : A validated approach for analogous pyrrolidine carboxylates involves iron-catalyzed radical addition. For example:

- React benzyl acrylate with pyrrolidine precursors in ethanol at 60°C using Fe(dibm)₃ (0.5 mol%) and Na₂HPO₄ as a base, followed by purification via flash column chromatography (SiO₂, hexanes:EtOAc) .

- Monitor reaction progress using TLC or LC-MS to ensure completion before isolation.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm pyrrolidine ring substitution patterns and benzyl group integration .

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- IR : To identify carbonyl (C=O) and aromatic C-H stretching frequencies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.

- Use SHELXTL or SHELXL software for structure refinement. The SHELX suite is robust for small-molecule crystallography, enabling precise determination of bond lengths, angles, and chiral centers .

- Cross-validate results with computational models (e.g., DFT) to confirm stereochemical assignments .

Q. What strategies optimize the yield of this compound in radical-mediated syntheses?

- Methodological Answer :

- Catalyst Screening : Test iron complexes (e.g., Fe(dibm)₃ vs. Fe(acac)₃) to enhance radical initiation efficiency .

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) to stabilize intermediates, though ethanol is preferred for eco-friendliness .

- Stoichiometry : Adjust acrylate:pyrrolidine ratios (e.g., 3:1) to minimize side reactions.

- Temperature Control : Maintain 60°C to balance reaction rate and selectivity .

Q. How can researchers mitigate impurities in pharmaceutical intermediates derived from this compound?

- Methodological Answer :

- Chromatography : Use preparative HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA) to separate stereoisomers or byproducts .

- Crystallization : Recrystallize from ethyl acetate/hexane to remove polar impurities.

- Analytical Monitoring : Employ LC-MS with charged aerosol detection (CAD) for impurity profiling .

Q. What computational tools predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrolysis rates at different pH levels, focusing on ester bond lability .

- pKa Prediction : Software like MarvinSuite estimates protonation states of the pyridine ring, influencing solubility and reactivity .

Q. How does the pyridine ring influence the compound’s bioactivity in medicinal chemistry applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituted pyridines (e.g., 2-fluoro or 5-methyl) and compare binding affinities via SPR or radioligand assays .

- Docking Simulations : Use AutoDock Vina to predict interactions with targets like kinase domains, leveraging the pyridine’s hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.